3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18363064
Molecular Formula: C12H10FNO4
Molecular Weight: 251.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10FNO4 |
|---|---|
| Molecular Weight | 251.21 g/mol |
| IUPAC Name | 3-(4-fluoro-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H10FNO4/c1-6-10(12(15)16)11(14-18-6)8-4-3-7(13)5-9(8)17-2/h3-5H,1-2H3,(H,15,16) |
| Standard InChI Key | XJCPIZFTIFUYDJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C2=C(C=C(C=C2)F)OC)C(=O)O |
Introduction
Structural Characteristics and Molecular Geometry
Core Architecture
The molecule comprises an isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2) substituted at position 3 with a 4-fluoro-2-methoxyphenyl group and at position 5 with a methyl group. The carboxylic acid functional group at position 4 introduces polarity and hydrogen-bonding capability, critical for molecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀FNO₄ | |
| Molecular Weight | 251.21 g/mol | |
| IUPAC Name | 3-(4-Fluoro-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Canonical SMILES | CC1=C(C(=NO1)C2=C(C=C(C=C2)F)OC)C(=O)O |
Conformational Analysis
Crystallographic data for the analogous compound 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid reveal a dihedral angle of 42.52° between the isoxazole and benzene rings, suggesting moderate conjugation disruption due to steric and electronic effects . The fluorine atom in the 4-fluoro-2-methoxyphenyl variant likely exacerbates this distortion, altering electron density distribution and intermolecular packing .
Synthetic Methodologies
Traditional Laboratory Synthesis
The synthesis typically involves multi-step sequences, as illustrated by protocols for structurally related isoxazole derivatives :
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Isoxazole Ring Formation: Condensation of ethyl acetoacetate with triethyl orthoformate and acetic anhydride yields ethyl ethoxymethyleneacetoacetate, which undergoes cyclization with hydroxylamine sulfate to form the isoxazole core .
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Phenyl Group Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 4-fluoro-2-methoxyphenyl group, leveraging boronic acid precursors.
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Carboxylic Acid Functionalization: Hydrolysis of ester intermediates under acidic or basic conditions generates the final carboxylic acid .
Table 2: Representative Synthetic Steps
Industrial-Scale Production
Industrial processes emphasize cost efficiency and purity. Continuous flow reactors replace batch methods to enhance reaction control, while in-line analytics (e.g., FTIR, HPLC) monitor intermediate purity . Solvent selection (e.g., toluene vs. acetonitrile) critically influences thionyl chloride-mediated acyl chloride formation, a precursor to amide derivatives .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its carboxylic acid group, rendering it moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in nonpolar media. The electron-withdrawing fluoro group enhances thermal stability, as evidenced by thermogravimetric analysis of related compounds .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250 cm⁻¹ (C-F stretch).
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NMR: Characteristic downfield shifts for the isoxazole ring protons (δ 8.2–8.5 ppm in ¹H NMR) and fluorine coupling in ¹⁹F NMR .
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | Substituents | Bioactivity | Synthetic Complexity |
|---|---|---|---|
| 5-Methylisoxazole-4-carboxylic acid | H at phenyl position | Weak enzyme inhibition | Low |
| 3-(4-Chlorophenyl) analog | Cl instead of F | Enhanced cytotoxicity | Moderate |
| 3-(2,4-Dimethoxyphenyl) derivative | OCH₃ at positions 2 and 4 | Improved solubility | High |
The 4-fluoro-2-methoxyphenyl substituent uniquely balances electron withdrawal (F) and donation (OCH₃), optimizing ligand-receptor binding kinetics in hypothetical drug targets.
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